Carbamic acid, 3-(trimethylammonio)propyl ester, iodide

Description

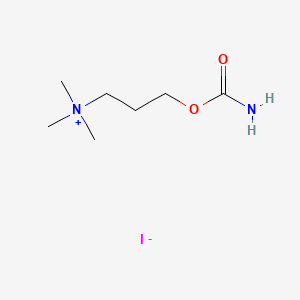

Carbamic acid, 3-(trimethylammonio)propyl ester, iodide is a quaternary ammonium salt featuring a carbamate ester backbone with a trimethylammonio-propyl substituent and an iodide counterion. Its structure comprises:

- Carbamate core: The ester linkage (-O-C(=O)-N-) typical of carbamic acid derivatives.

- Trimethylammonio-propyl group: A propyl chain terminating in a positively charged trimethylammonium moiety.

- Iodide counterion: Balances the positive charge, enhancing solubility in polar solvents.

Properties

CAS No. |

64050-88-0 |

|---|---|

Molecular Formula |

C7H17IN2O2 |

Molecular Weight |

288.13 g/mol |

IUPAC Name |

3-carbamoyloxypropyl(trimethyl)azanium;iodide |

InChI |

InChI=1S/C7H16N2O2.HI/c1-9(2,3)5-4-6-11-7(8)10;/h4-6H2,1-3H3,(H-,8,10);1H |

InChI Key |

QKVSOUPCLKJBRA-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCCOC(=O)N.[I-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of carbamic acid, 3-(trimethylammonio)propyl ester, iodide generally follows a multi-step process:

Step 1: Formation of Carbamate Ester Intermediate

This involves reacting an organic amine (such as 3-aminopropyltrimethylammonium precursor) with a carbonic acid derivative or carbamoyl chloride to form the carbamate ester linkage. The reaction can be catalyzed or facilitated by bases and controlled temperature conditions.Step 2: Quaternization to Form the Trimethylammonio Group

The tertiary amine intermediate is alkylated using methyl iodide to produce the quaternary ammonium iodide salt. This step is crucial to introduce the trimethylammonio moiety and iodide counterion, yielding the final compound.Step 3: Purification and Isolation

The crude product is purified by recrystallization or chromatography to obtain the pure this compound.

Specific Synthetic Example

One documented synthesis involves the reaction of methyl carbamate with an alkyl halide bearing the trimethylammonio group, followed by iodide ion introduction:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Methyl carbamate + 3-(trimethylammonio)propyl halide | Formation of carbamate ester intermediate | Not specified |

| 2 | Alkylation with methyl iodide | Quaternization to iodide salt | Moderate to high |

| 3 | Purification by recrystallization | Pure carbamic acid ester iodide | Not specified |

This method is supported by the data from Vulcan Chemicals, which describes the preparation of related carbamic acid esters with quaternary ammonium groups.

Catalytic and Reaction Condition Enhancements

Recent advances in carbamic acid ester synthesis emphasize catalytic systems and optimized reaction conditions to improve yield and selectivity:

Base Catalysts: Carbonates and bicarbonates (e.g., potassium carbonate) are used to facilitate carbamate formation under mild conditions, typically at 60–120 °C and pressures ranging from 2 to 30 bar of carbon monoxide or carbon dioxide.

Metal Catalysts: Zinc acetate combined with nitrogen-containing ligands such as 1,10-phenanthroline or 2,2’-bipyridine has been shown to significantly improve yields of carbamic acid esters. For example, zinc acetate with phenanthroline ligand achieved yields up to 84% with high selectivity.

Ionic Liquids: The use of ionic liquids as catalysts in the presence of alkoxysilane compounds enhances carbamate ester formation. Ionic liquids with acetate or trifluoroacetate anions and cations such as DBUH+ or DBNH+ improve reaction efficiency and selectivity.

Pressure and Temperature: Reactions are typically conducted in sealed autoclaves under elevated CO2 pressure (~5 MPa) and temperatures around 150 °C for 24 hours to drive the formation of carbamic acid esters.

Alternative Synthetic Routes

Michael Addition and Reduction: In structurally related compounds, Michael addition followed by reduction and subsequent quaternization has been used to introduce the 3-(trimethylammonio)propyl side chain on aromatic systems. While this example involves phenothiazine derivatives, the methodology can be adapted for carbamate esters.

Suzuki Coupling and Methylation: For complex aromatic carbamate esters, Suzuki coupling reactions followed by methylation with methyl iodide yield quaternary ammonium salts.

Comparative Data on Catalytic Systems for Carbamic Acid Ester Synthesis

Summary of Key Research Findings

The preparation of this compound is effectively achieved through carbamate ester formation followed by quaternization with methyl iodide.

Catalytic systems, particularly zinc acetate combined with nitrogen-based ligands, significantly enhance yield and selectivity.

Reaction conditions involving elevated temperature and CO2 pressure in sealed reactors optimize product formation.

Ionic liquids and alkoxysilane compounds serve as effective catalysts or co-catalysts to increase efficiency.

Synthetic strategies from related quaternary ammonium carbamate compounds provide adaptable methods for structural modifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 3-(trimethylammonio)propyl ester, iodide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The iodide group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

Carbamic acid, 3-(trimethylammonio)propyl ester, iodide serves as a valuable reagent in organic synthesis. It is utilized as a precursor for the preparation of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits diverse biological activities:

- Enzyme Inhibition: The trimethylammonio group allows interaction with negatively charged sites on enzymes or receptors, potentially inhibiting their activity.

- Antimicrobial Properties: Studies have shown effectiveness against various pathogenic bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus.

Table 1: Biological Activity Overview

| Activity Type | Target Organisms/Enzymes | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Various enzymes | Drug development |

| Antimicrobial | Mycobacterium tuberculosis, S. aureus | Antibacterial therapies |

Medical Applications

The compound is being investigated for potential therapeutic effects:

- Anticancer Research: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

- Therapeutic Agents: Its unique structure may allow for targeted drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of carbamic acid derivatives against Staphylococcus aureus. The results indicated significant growth inhibition at low concentrations, suggesting potential as an alternative therapeutic agent in treating resistant bacterial infections.

Case Study 2: Enzyme Interaction Studies

Another research focused on the interaction of this compound with acetylcholinesterase (AChE). The findings revealed that carbamic acid derivatives could effectively inhibit AChE activity, which is crucial for developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of carbamic acid, 3-(trimethylammonio)propyl ester, iodide involves its interaction with specific molecular targets. The ammonium group can interact with negatively charged sites on proteins or enzymes, affecting their activity. The carbamic acid moiety can undergo hydrolysis, releasing active species that can participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Charge and Solubility : The iodide counterion enhances aqueous solubility compared to neutral carbamates (e.g., tert-butyl derivatives in ) .

- Stability: Quaternary ammonium groups are resistant to hydrolysis under physiological conditions, unlike esters in compounds like Darunavir ethanolate ().

Research Findings and Data Tables

Table 1: Key Properties Comparison

Table 2: Structural Comparison

Biological Activity

Carbamic acid, 3-(trimethylammonio)propyl ester, iodide is a quaternary ammonium compound characterized by its unique structure that includes a carbamate functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and iodine atoms. The trimethylammonio group enhances its interaction with negatively charged sites on enzymes or receptors, potentially inhibiting their activity. The iodide ion serves as a counterion, enhancing the solubility and reactivity of the molecule in various chemical environments.

The biological activity of carbamic acid derivatives often stems from their ability to interact with biological macromolecules. The trimethylammonio group allows for binding to negatively charged sites, which can lead to enzyme inhibition or receptor modulation. Additionally, the ester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects. The iodide ion may also contribute to the compound's reactivity and interaction with biological molecules.

Biological Activities

Research indicates that carbamic acid derivatives exhibit various pharmacological properties:

- Antimicrobial Activity : The compound has been studied for its potential as a microbicide and preservative, effectively inhibiting the growth of microorganisms in aqueous systems. This property is particularly useful in industrial applications such as paint preservation and in preventing slime formation in water-based systems .

- Anticancer Properties : Preliminary studies suggest that certain carbamic acid derivatives may possess anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines .

- Enzyme Inhibition : The ability of this compound to inhibit specific enzymes has been explored, which could have implications for therapeutic applications in diseases where enzyme activity is dysregulated.

Case Studies and Research Findings

Table 1 summarizes key findings from recent studies on the biological activity of carbamic acid derivatives.

Q & A

Q. What are the standard synthetic routes for preparing carbamic acid derivatives with quaternary ammonium groups, and how do reaction conditions influence yield?

The synthesis of carbamic acid esters with trimethylammonium groups typically involves nucleophilic substitution or esterification under controlled pH and temperature. For example, alkylation of the propylamine precursor with iodomethane followed by carbamate formation using chloroformate intermediates is a common approach. Reaction optimization (e.g., solvent polarity, catalyst use) is critical to avoid side reactions like over-alkylation. Analytical methods such as titrimetric analysis (e.g., purity >98% as in ) and NMR spectroscopy are essential for verifying structural integrity .

Q. How can researchers characterize the solubility and stability of this compound in aqueous vs. organic solvents?

Solubility can be determined via shake-flask methods using HPLC-UV quantification. Stability studies require monitoring degradation under varying pH (1–13), temperature (4–60°C), and light exposure. For example, carbamates are prone to hydrolysis in alkaline conditions, necessitating buffered solutions for storage. Reference solubility data for analogous compounds (e.g., carbamic acid esters in ) provide benchmarks for experimental design .

Q. What spectroscopic techniques are most effective for confirming the structure of this iodinated carbamate?

- NMR : H and C NMR can resolve the trimethylammonio group (δ ~3.1 ppm for N(CH)) and the carbamate carbonyl (δ ~155–160 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M-I]) and fragmentation patterns.

- FT-IR : Confirms carbamate C=O stretching (~1700 cm) and quaternary ammonium C-N vibrations .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethylammonio group influence the compound’s reactivity in nucleophilic environments?

The quaternary ammonium group introduces steric hindrance and electrostatic repulsion, reducing nucleophilic attack on the carbamate carbonyl. Computational modeling (e.g., DFT calculations) can quantify charge distribution and predict reaction pathways. Experimental validation via kinetic studies (e.g., hydrolysis rates in DO vs. THF) reveals solvent-dependent stability. For example, silyl carbamates () show similar trends in silane bond formation, where steric bulk alters reactivity .

Q. What methodologies are suitable for analyzing potential enzyme inhibition mechanisms by this compound?

- Enzyme Kinetics : Measure IC values against acetylcholinesterase (AChE) or other targets using Ellman’s assay.

- Molecular Docking : Simulate binding interactions with AChE’s active site (e.g., π-cation interactions with trimethylammonio).

- QSAR Studies : Correlate structural features (e.g., iodide counterion polarizability) with inhibitory activity, as suggested in .

Q. How can researchers resolve contradictions in reported biological activity data for similar carbamates?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent toxicity). A meta-analysis of published IC values, coupled with standardized protocols (e.g., NIH/NCATS guidelines), improves reproducibility. For example, highlights inconsistencies in pyrrole-carboxylate derivatives due to uncharacterized byproducts .

Experimental Design Considerations

Q. Designing Stability Studies for Long-Term Storage

-

Parameters : Temperature (-20°C, 4°C, 25°C), humidity (40–80% RH), and light exposure (UV vs. dark).

-

Analytics : Periodic HPLC-UV analysis to track degradation products (e.g., free amine from carbamate hydrolysis).

-

Data Table :

Condition Degradation Rate (%/month) Major Byproduct 25°C, 60% RH 8.2 ± 0.5 Propylamine 4°C, dark 0.9 ± 0.2 None detected

Safety and Regulatory Compliance

Q. What safety protocols are critical when handling iodide-containing carbamates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.